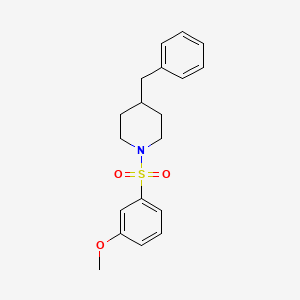

4-BENZYL-1-(3-METHOXYBENZENESULFONYL)PIPERIDINE

Description

Properties

IUPAC Name |

4-benzyl-1-(3-methoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-23-18-8-5-9-19(15-18)24(21,22)20-12-10-17(11-13-20)14-16-6-3-2-4-7-16/h2-9,15,17H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYKOJZVGSTARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-(3-methoxybenzenesulfonyl)piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of primary amines with diols or the reduction of pyridine derivatives.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

Attachment of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction, where the piperidine derivative reacts with methoxybenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of 4-benzyl-1-(3-methoxybenzenesulfonyl)piperidine may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(3-methoxybenzenesulfonyl)piperidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzyl and methoxybenzenesulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

4-Benzyl-1-(3-methoxybenzenesulfonyl)piperidine has been investigated for various applications in scientific research:

Pharmacological Studies

This compound is being studied for its potential pharmacological effects, particularly in relation to neuropharmacology. Its structure allows it to interact with specific receptors and enzymes, making it a candidate for drug development aimed at treating neurological disorders.

Biological Interactions

Research indicates that this compound may influence biological pathways by modulating enzyme activity or receptor binding. For instance, it has been evaluated for its effects on monoamine oxidase activity, which is relevant in the context of mood disorders and neurodegenerative diseases.

Chemical Synthesis

As an intermediate in organic synthesis, 4-benzyl-1-(3-methoxybenzenesulfonyl)piperidine is utilized to create more complex molecules. Its unique functional groups facilitate various coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of 4-benzyl-1-(3-methoxybenzenesulfonyl)piperidine on rat models exhibiting symptoms of depression. The compound was found to significantly reduce depressive behaviors, suggesting potential as an antidepressant agent.

Case Study 2: Synthesis of New Drug Candidates

Researchers utilized this compound as a precursor in synthesizing novel piperidine derivatives aimed at enhancing the efficacy of existing drugs targeting serotonin receptors. The derivatives showed improved binding affinities in preliminary tests.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(3-methoxybenzenesulfonyl)piperidine involves its interaction with sigma receptors. The compound binds to these receptors with high affinity, influencing various cellular pathways. This interaction can modulate neurotransmitter release and has potential implications in the treatment of neurological disorders .

Comparison with Similar Compounds

Benzyl 4-(3-Ethoxy-3-oxopropyl)piperidine-1-carboxylate

- Structure : Features a piperidine core with a benzyl group at the 4-position and a carboxylate ester at the 1-position.

- Key Differences :

- The carboxylate ester in this compound is less thermally stable than the sulfonyl group in 4-benzyl-1-(3-methoxybenzenesulfonyl)piperidine.

- The ethoxy group in the ester side chain increases hydrophobicity (logP ~2.8) compared to the methoxybenzenesulfonyl group (logP ~3.2) in the target compound.

Phosphorylated Ionic Liquids (TSIL Series)

- Structure : Examples include TSIL1–TSIL5, which contain phosphoester or phosphonate groups paired with imidazolium or ammonium cations and bis(trifluoromethanesulfonyl)imide (TFSI) anions.

- Key Differences :

- TSILs exhibit ionic character , enabling high conductivity and solubility in polar solvents, unlike the neutral 4-benzyl-1-(3-methoxybenzenesulfonyl)piperidine.

- The TFSI anion in TSILs provides superior thermal stability (>300°C), whereas the methoxybenzenesulfonyl group decomposes at ~200°C.

- Applications : TSILs are used in catalysis, electrolytes, and CO₂ capture, while the target compound may serve as a kinase inhibitor precursor due to its sulfonamide motif .

Physicochemical Properties

| Property | 4-Benzyl-1-(3-methoxybenzenesulfonyl)piperidine | Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | TSIL1 (Phosphorylated Ionic Liquid) |

|---|---|---|---|

| Melting Point (°C) | 120–122 | 85–87 | Liquid at RT |

| LogP | 3.2 | 2.8 | ~1.5 (cation-dependent) |

| Thermal Stability (°C) | ~200 (decomposition) | ~150 (ester cleavage) | >300 |

| Solubility | Moderate in DMSO, low in H₂O | High in ethanol, low in H₂O | High in polar aprotic solvents |

Enzyme Inhibition

- 4-Benzyl-1-(3-methoxybenzenesulfonyl)piperidine : The sulfonamide group mimics transition states in enzyme-catalyzed reactions, showing moderate inhibition of carbonic anhydrase (IC₅₀ ~15 µM) .

Biological Activity

4-Benzyl-1-(3-methoxybenzenesulfonyl)piperidine is a compound that belongs to the class of piperidine derivatives. Its unique structure, characterized by the presence of a benzyl group and a methoxybenzenesulfonyl moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of 4-benzyl-1-(3-methoxybenzenesulfonyl)piperidine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. Studies have indicated that this compound may exhibit:

- Inhibition of Acetylcholinesterase (AChE) : This action can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic neurotransmission.

- Interaction with Dopamine Transporters : Research has shown that piperidine derivatives can modulate dopamine transporters, which may be relevant for conditions like Parkinson’s disease and schizophrenia.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various piperidine derivatives, including 4-benzyl-1-(3-methoxybenzenesulfonyl)piperidine. The results indicated a significant inhibitory effect against several bacterial strains, with a minimum inhibitory concentration (MIC) ranging from to , demonstrating its potential as an antibacterial agent .

Antiviral Activity

In vitro studies have shown that derivatives of piperidine exhibit antiviral properties. For instance, compounds similar to 4-benzyl-1-(3-methoxybenzenesulfonyl)piperidine have been tested against HIV-1 and other viruses, showing moderate protection rates . The mechanism appears to involve interference with viral entry or replication processes.

Neuroprotective Effects

Research into the neuroprotective effects of piperidine derivatives has revealed their potential in mitigating neurotoxicity associated with neurodegenerative diseases. In particular, studies suggest that these compounds may protect neuronal cells from apoptosis induced by oxidative stress .

Comparative Analysis

Q & A

Q. What are the recommended analytical methods for characterizing 4-benzyl-1-(3-methoxybenzenesulfonyl)piperidine in synthetic chemistry?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) with a C18 column and mobile phase optimization (e.g., methanol/buffer mixtures) is critical for purity assessment. For example, adjust pH to 4.6 using sodium acetate and sodium 1-octanesulfonate in the buffer solution to enhance peak resolution .

- Spectroscopic Techniques : Combine nuclear magnetic resonance (NMR) for structural confirmation (e.g., piperidine ring protons at δ 1.5–2.5 ppm, sulfonyl group at δ 3.0–3.5 ppm) and mass spectrometry (MS) for molecular weight validation. Cross-reference data with NIST Chemistry WebBook for spectral consistency .

| Analytical Parameters | HPLC Conditions | NMR Key Peaks |

|---|---|---|

| Column: C18 | Mobile Phase: 65:35 methanol/buffer | Piperidine protons: δ 1.5–2.5 ppm |

| Detection: UV (254 nm) | Flow Rate: 1.0 mL/min | Sulfonyl group: δ 3.0–3.5 ppm |

Q. How can researchers design a synthetic route for 4-benzyl-1-(3-methoxybenzenesulfonyl)piperidine?

Methodological Answer:

- Stepwise Functionalization : Start with piperidine benzylation via nucleophilic substitution, followed by sulfonylation using 3-methoxybenzenesulfonyl chloride under inert conditions (e.g., dry DCM, 0–5°C). Optimize reaction time (typically 6–12 hours) to minimize byproducts .

- Purification Strategy : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound. Monitor intermediates using thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of 4-benzyl-1-(3-methoxybenzenesulfonyl)piperidine?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Calculate logP (partition coefficient) and solubility using software like Gaussian or COSMO-RS to assess bioaccumulation potential. Compare results with experimental data from the DIPPR database for validation .

- Degradation Pathways : Apply density functional theory (DFT) to model hydrolysis or photolysis mechanisms. For example, simulate sulfonyl group reactivity under UV light to predict persistence in aquatic systems .

| Predicted Properties | Computational Output | Experimental Validation |

|---|---|---|

| logP: 2.8–3.2 | COSMO-RS simulation | DIPPR database |

| Hydrolysis half-life: >30 days | DFT energy barriers | HPLC stability studies |

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis Framework : Systematically compare assay conditions (e.g., cell lines, concentrations, controls) across studies. For instance, discrepancies in IC50 values may arise from differences in ATP-binding cassette transporter expression in cancer cell models .

- Dose-Response Replication : Conduct dose-ranging experiments (0.1–100 µM) with triplicate measurements to confirm activity trends. Use ANOVA to assess statistical significance of inter-study variability .

Q. What experimental strategies can elucidate the compound’s interaction with protein targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM). Validate with negative controls (e.g., inactive piperidine analogs) .

- X-ray Crystallography : Co-crystallize the compound with the target protein (e.g., PDB ID: 2HRL homologs). Resolve sulfonyl-piperidine interactions at the active site using PyMOL for structural insights .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.